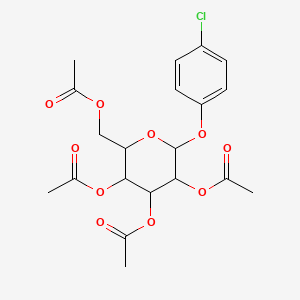
4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound that has garnered attention in the field of biomedicine. This compound is known for its unique structure, which includes a chlorophenyl group attached to a glucopyranoside moiety that is tetra-acetylated. It is primarily used for investigatory purposes in biomedicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoide typically involves the acetylation of beta-D-glucopyranoside The process begins with the protection of the hydroxyl groups of beta-D-glucopyranoside using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside may involve large-scale acetylation and glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: The major product is the deacetylated glucopyranoside.
Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing it to participate in selective reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
Uniqueness
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the chlorophenyl group and the tetra-acetylated glucopyranoside moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C20H23ClO10 |
|---|---|
Poids moléculaire |
458.8 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |
Clé InChI |
SALMOSOXXNZOJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



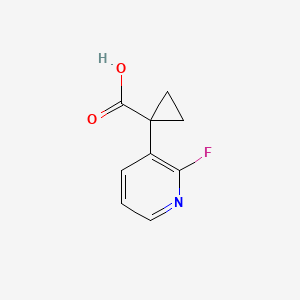
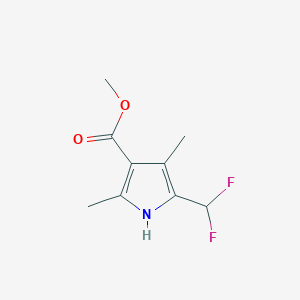
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)
![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
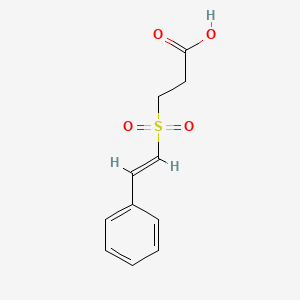
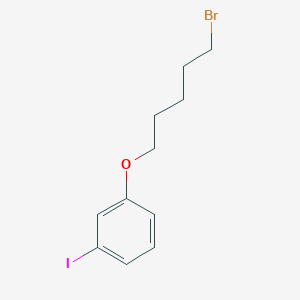
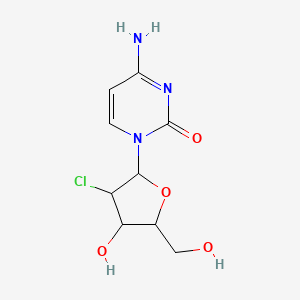
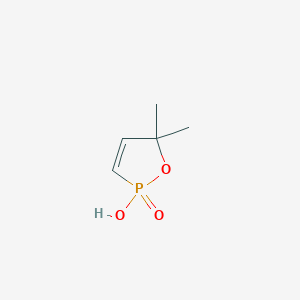
![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B12064570.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
